molecular formula C13H23NaO12S B138817 Methyl 2-O-fucopyranosylfucopyranoside 3 sulfate CAS No. 131511-43-8

Methyl 2-O-fucopyranosylfucopyranoside 3 sulfate

Cat. No. B138817
M. Wt: 426.37 g/mol
InChI Key: PNNAUFMLWJMAEJ-CNPRFLFCSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-O-fucopyranosylfucopyranoside 3 sulfate, commonly known as Fucosyl sulfate, is a sulfated fucose-containing carbohydrate that is found in various biological systems. It is involved in several biological processes, including cell adhesion, signal transduction, and inflammation.

Mechanism Of Action

The mechanism of action of Fucosyl sulfate involves its interaction with various proteins and receptors. Fucosyl sulfate binds to selectins, which are involved in cell adhesion, and modulates their activity. Fucosyl sulfate also interacts with toll-like receptors (TLRs), which are involved in the regulation of the immune system. Moreover, Fucosyl sulfate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

Biochemical And Physiological Effects

Fucosyl sulfate has several biochemical and physiological effects. It has been shown to modulate the activity of selectins, TLRs, and MMPs, which are involved in various biological processes. Fucosyl sulfate also regulates the expression of cytokines and chemokines, which are involved in inflammation. Moreover, Fucosyl sulfate has been shown to modulate the gut microbiota and to regulate the immune system.

Advantages And Limitations For Lab Experiments

Fucosyl sulfate has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Moreover, Fucosyl sulfate has been extensively studied, and its biological functions are well characterized. However, Fucosyl sulfate has some limitations for lab experiments. It is a complex molecule that requires specialized techniques for its analysis. Moreover, Fucosyl sulfate is often present in low concentrations in biological samples, which can make its detection challenging.

Future Directions

There are several future directions for the study of Fucosyl sulfate. One area of research is the development of methods for the detection and quantification of Fucosyl sulfate in biological samples. Another area of research is the investigation of the role of Fucosyl sulfate in cancer metastasis and inflammation. Moreover, the study of the interaction between Fucosyl sulfate and selectins, TLRs, and MMPs can provide insights into the mechanism of action of Fucosyl sulfate. Finally, the study of the role of Fucosyl sulfate in the regulation of the immune system and the gut microbiota can lead to the development of new therapeutic strategies for various diseases.
Conclusion:
In conclusion, Fucosyl sulfate is a sulfated fucose-containing carbohydrate that is involved in several biological processes. It has been extensively studied for its various biological functions, including cell adhesion, inflammation, and cancer metastasis. Fucosyl sulfate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Fucosyl sulfate, which can provide insights into its biological functions and lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

Fucosyl sulfate can be synthesized using several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce Fucosyl sulfate from simple starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the synthesis of Fucosyl sulfate from fucose and sulfate donors. Microbial synthesis involves the use of microorganisms to produce Fucosyl sulfate through fermentation.

Scientific Research Applications

Fucosyl sulfate has been extensively studied for its various biological functions. It has been shown to play a role in cell adhesion, inflammation, and cancer metastasis. Fucosyl sulfate is also involved in the regulation of the immune system and the maintenance of gut microbiota. Moreover, Fucosyl sulfate has been used as a biomarker for several diseases, including cancer and cardiovascular diseases.

properties

CAS RN

131511-43-8

Product Name

Methyl 2-O-fucopyranosylfucopyranoside 3 sulfate

Molecular Formula

C13H23NaO12S

Molecular Weight

426.37 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R,6S)-5-hydroxy-2-methoxy-6-methyl-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] sulfate

InChI

InChI=1S/C13H24O12S.Na/c1-4-6(14)8(16)9(17)12(22-4)24-11-10(25-26(18,19)20)7(15)5(2)23-13(11)21-3;/h4-17H,1-3H3,(H,18,19,20);/q;+1/p-1/t4-,5-,6+,7+,8+,9-,10+,11-,12-,13+;/m0./s1

InChI Key

PNNAUFMLWJMAEJ-CNPRFLFCSA-M

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2OC)C)O)OS(=O)(=O)[O-])O)O)O.[Na+]

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)O)OS(=O)(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)O)OS(=O)(=O)[O-])O)O)O.[Na+]

Other CAS RN

131511-43-8

synonyms

2-FPFP-3-S
methyl 2-O-alpha-L-fucopyranosyl-alpha-L-fucopyranoside 3-sulfate
methyl 2-O-fucopyranosylfucopyranoside 3 sulfate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.